Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is an organic compound with the molecular formula C6H5Br2NO3 and a molecular weight of approximately 298.92 g/mol. It appears as a pale yellow to light brown solid with a melting point ranging from 75 to 80 degrees Celsius . The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Research indicates that derivatives of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate exhibit various biological activities. Notably:
The synthesis of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can be achieved through several methods:
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate has several applications in different fields:
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate shares structural similarities with other oxazole derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 4-methyl-1,3-oxazole-5-carboxylate | C7H9NO3 | Exhibits different biological activities |
Methyl 2-bromo-1,3-oxazole-4-carboxylate | C6H6BrNO3 | Similar structure but different halogenation |
Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | Contains an amino group affecting reactivity |
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is unique due to its specific bromination pattern and the presence of both carboxylic and oxazole functionalities. This combination may enhance its reactivity and biological potential compared to other oxazoles.